molecular formula C16H26ClNO2 B1397545 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220020-14-3

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride

Cat. No.: B1397545
CAS No.: 1220020-14-3
M. Wt: 299.83 g/mol
InChI Key: YSMHRNSIZDKEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Compound

This compound represents a complex organic molecule characterized by its distinctive structural composition incorporating multiple functional groups. The compound belongs to the broader classification of piperidine derivatives, which constitute a significant category within heterocyclic chemistry due to their six-membered ring structure containing one nitrogen atom. The molecular architecture features a central piperidine ring connected through an ethoxy bridge to a phenyl group, which is further substituted with a propyl ether moiety, culminating in the formation of a hydrochloride salt for enhanced stability and solubility characteristics.

The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride, reflecting its precise structural organization. This nomenclature system provides clarity regarding the spatial arrangement of functional groups and the connectivity patterns within the molecular framework. The compound exhibits a molecular formula of C16H26ClNO2, indicating the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

The physical and chemical properties of this compound are fundamentally influenced by its molecular composition and structural characteristics. The compound demonstrates a molecular weight of 299.83 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical intermediates. The presence of the hydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form, making it more suitable for various research applications and analytical procedures.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
Chemical Abstracts Service Number 1220020-14-3
International Union of Pure and Applied Chemistry Name 2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride
Simplified Molecular Input Line Entry System CCCOc1ccc(cc1)OCCC2CCCCN2.Cl

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of piperidine derivative research, which has experienced significant advancement over the past several decades. Piperidine-containing compounds have long been recognized for their structural diversity and potential applications in medicinal chemistry, with researchers continuously exploring novel derivatives to expand the chemical space available for drug discovery and development processes.

The specific compound under examination was first documented in chemical databases during the early 2010s, with initial entries appearing in major chemical registries around 2010-2012. This timeline corresponds with a period of intensified research into heterocyclic compounds and their potential therapeutic applications, particularly within the pharmaceutical industry's efforts to identify novel molecular scaffolds for drug development programs.

The compound's emergence coincided with significant advances in synthetic organic chemistry methodologies, particularly those focused on the efficient construction of complex heterocyclic systems. During this period, researchers developed increasingly sophisticated approaches to piperidine synthesis, including innovative cyclization strategies and novel functional group transformations that enabled access to previously challenging molecular architectures. These methodological advances directly contributed to the ability to synthesize and characterize compounds like this compound.

The registration of this compound in major chemical databases reflects the growing interest in systematically exploring chemical space through the synthesis and characterization of diverse molecular entities. This approach has become increasingly important in contemporary drug discovery efforts, where researchers seek to identify compounds with novel biological activities or improved pharmaceutical properties compared to existing therapeutic agents.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated renewed interest in piperidine derivatives due to their remarkable structural versatility and potential applications across multiple scientific disciplines. The field has witnessed significant advances in synthetic methodologies for constructing complex piperidine-containing molecules, with researchers developing innovative approaches such as aza-Prins reactions, Michael-Mannich cascades, and stereoselective cyclization strategies. These methodological improvements have expanded the accessible chemical space and enabled the synthesis of increasingly complex piperidine derivatives like this compound.

The compound's structural features make it particularly relevant to current research trends focusing on molecules that combine multiple pharmacophoric elements within a single molecular framework. The presence of the piperidine ring system, ether linkages, and aromatic substituents provides multiple sites for potential biological interactions, making it an attractive candidate for structure-activity relationship studies and medicinal chemistry optimization efforts.

Recent advances in analytical chemistry and structural characterization techniques have enhanced researchers' ability to study compounds like this compound with unprecedented precision. Modern spectroscopic methods, including advanced Nuclear Magnetic Resonance techniques and high-resolution mass spectrometry, enable detailed structural elucidation and purity assessment, facilitating more rigorous research investigations.

The compound's potential applications extend beyond traditional pharmaceutical research to include materials science, catalysis, and chemical biology investigations. The modular nature of its structure, featuring distinct functional domains connected through flexible linkers, makes it suitable for various applications requiring specific molecular recognition or binding properties.

Table 2: Contemporary Research Applications

Research Area Potential Application Structural Feature
Medicinal Chemistry Structure-Activity Relationship Studies Piperidine Ring System
Chemical Biology Molecular Recognition Studies Aromatic Phenyl Groups
Materials Science Functional Material Development Ether Linkages
Analytical Chemistry Reference Standard Development Hydrochloride Salt Form

Objectives and Scope of the Review

The primary objective of this comprehensive review focuses on providing a thorough examination of this compound from multiple chemical perspectives, emphasizing its structural characteristics, synthetic accessibility, and research applications. This analysis aims to consolidate available information regarding the compound's fundamental properties while identifying areas where additional research efforts might prove beneficial for advancing scientific understanding.

The scope of this review encompasses detailed examination of the compound's molecular structure, including analysis of its conformational properties and electronic characteristics. Particular attention is directed toward understanding how the various functional groups within the molecule contribute to its overall chemical behavior and potential interactions with other molecular systems. The review seeks to establish clear connections between structural features and observable chemical properties.

Synthetic considerations represent another critical component of this review's scope, examining the various approaches that could potentially be employed for the compound's preparation. This includes evaluation of established synthetic methodologies for related piperidine derivatives and assessment of how these approaches might be adapted or modified for efficient synthesis of this compound.

The review also addresses the compound's position within the broader context of piperidine derivative research, examining how its structural features compare to other members of this important chemical class. This comparative analysis helps establish the compound's unique characteristics while identifying potential advantages or limitations relative to structurally related molecules.

Contemporary research applications and potential future directions constitute the final major component of the review's scope. This includes examination of current research trends that might benefit from investigations involving this compound, as well as identification of emerging research areas where its unique structural features could provide valuable insights or capabilities.

Properties

IUPAC Name

2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-6-8-16(9-7-15)19-13-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHRNSIZDKEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-(2-piperidinyl)ethanol with 4-bromophenyl propyl ether under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(i) 4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Structure : Features a piperidine core with a diphenylmethoxy substituent.
  • Comparison: Unlike the target compound, which has a propyl ether and ethoxy linkage, this analogue lacks the ethoxy-phenyl-propyl ether backbone.
(ii) SWR-0065HA and Related β-Adrenoceptor Ligands
  • Structure: Contains ethoxy-phenyl groups with triazinoindole or hydroxypropylamino substituents.
  • Pharmacology: Demonstrates selective binding to human β-adrenoceptors. The ethoxy-phenyl moiety is structurally similar to the target compound, but the additional triazinoindole group likely enhances receptor specificity .
(iii) Cetirizine Dihydrochloride Impurities (e.g., ACI 030215)
  • Structure : Piperazinyl-ethoxy acetic acid esters with chlorophenyl groups.
  • Comparison : Replaces the piperidine ring with piperazine, altering electronic properties and hydrogen-bonding capacity. The ethoxy linkage is retained, but the acetic acid ester introduces different solubility and metabolic stability profiles .
(iv) 2,2,6,6-Tetramethylpiperidin-4-yl Esters
  • Structure : Piperidine derivatives with alkyl ester chains (e.g., acetate, propionate).
  • Comparison : The tetramethylpiperidine core increases steric hindrance, reducing reactivity compared to the target compound’s unsubstituted piperidine. The ester groups may enhance biodegradability .

Physicochemical Properties

Compound Solubility Molecular Weight (g/mol) Key Functional Groups
Target Compound Likely soluble in polar solvents* ~340 (estimated) Piperidine, ethoxy, propyl ether
4-(Diphenylmethoxy)piperidine HCl Data unavailable 303.83 Diphenylmethoxy, piperidine
PIO () Soluble in DMF, methanol 356.84 (calculated) Thiazolidinedione, pyridinyl ethoxy
SWR-0065HA () Likely polar due to hydrochloride ~550 (estimated) Triazinoindole, hydroxypropylamino
ACI 030215 () Data unavailable 588.08 (calculated) Piperazinyl, chlorophenyl, ethoxy

*Inferred from hydrochloride salt properties .

Pharmacological and Toxicological Insights

  • Receptor Binding: Piperidine and ethoxy-phenyl motifs are common in adrenoceptor ligands (e.g., SWR compounds in ).
  • Toxicity Data: Limited information exists for the target compound. Cetirizine impurities highlight the importance of structural purity in minimizing adverse effects .

Regulatory and Environmental Considerations

  • Regulatory Status : Compounds like 4-(diphenylmethoxy)piperidine HCl are listed in the IECSC (China’s existing chemical inventory), but the target compound’s regulatory status remains unconfirmed .
  • Environmental Impact: Piperidine-based compounds often require rigorous biodegradability testing. notes that ecological data for analogues are incomplete, suggesting similar gaps for the target compound .

Biological Activity

4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound consists of a piperidine ring, an ether linkage, and a phenyl group, contributing to its pharmacological potential. The presence of the piperidine moiety is particularly significant as it is commonly found in various bioactive compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain, which can affect mood and anxiety disorders.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : The compound has shown potential as an SSRI, which may help in treating depression and anxiety by increasing serotonin availability in the synaptic cleft.
  • Receptor Binding : Studies indicate that similar compounds can bind to serotonin transporters (SERT), suggesting that this compound may exhibit similar binding characteristics .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antidepressant Effects : Initial findings suggest that the compound may possess antidepressant-like properties through its action on serotonin pathways.
  • Neuroprotective Properties : Compounds with similar structures have been reported to exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
  • Anticancer Activity : Some derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, indicating a possible avenue for further research into its anticancer properties .

Data Table: Summary of Biological Activities

Activity Description References
AntidepressantPotential SSRI activity; increases serotonin levels
NeuroprotectiveMay protect neuronal cells from damage
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionPotential inhibition of acetylcholinesterase and butyrylcholinesterase

Case Studies

  • Antidepressant Properties :
    • A study evaluated the effects of piperidine derivatives on mood disorders, indicating that compounds with similar structures could significantly reduce depressive symptoms in animal models. The mechanism was linked to enhanced serotonergic signaling .
  • Neuroprotection :
    • Research focusing on neuroprotective agents has shown that piperidine derivatives can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .
  • Anticancer Activity :
    • A series of piperidine-based compounds were tested against various cancer cell lines, revealing notable cytotoxicity. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 2-(piperidin-2-yl)ethanol with a halogenated phenyl propyl ether precursor under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:

  • Reagent stoichiometry : Adjust molar ratios of reactants to minimize side products.
  • Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
    Statistical experimental design (e.g., factorial design) can systematically evaluate variables like pH, solvent polarity, and reaction time to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Purity ≥98% is standard for pharmacological studies .
  • Structural confirmation :
    • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to verify ether and piperidine moieties .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis and oxidation .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products (e.g., free piperidine or ether cleavage) .
  • Solvent selection : Avoid protic solvents (e.g., methanol) in stock solutions; use DMSO or acetonitrile for biological assays .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Reactivity prediction : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ether linkage, identifying susceptibility to hydrolysis .
  • Pharmacokinetics : Molecular docking (AutoDock Vina) to simulate interactions with targets like GPCRs or ion channels. ADMET predictions (SwissADME) assess bioavailability and blood-brain barrier permeability .
  • Reaction path analysis : Transition state modeling (Gaussian 09) to explore alternative synthetic pathways and byproduct formation .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for cell viability (MTT vs. resazurin assays) or receptor binding (radioligand vs. fluorescence polarization) to identify variability sources .
  • Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to observed effects in vivo but not in vitro .
  • Cross-species validation : Test activity in human vs. rodent cell lines or primary tissues to account for species-specific target expression .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways affected by the compound .
  • CRISPR-Cas9 screening : Knockout candidate targets (e.g., GPCRs) in cell lines to confirm functional involvement .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure real-time binding affinity (ka/kd) for putative targets .

Q. What advanced techniques validate the compound’s selectivity against off-target receptors?

Methodological Answer:

  • Panel screening : Use Eurofins’ CEREP panel or similar to test activity against 100+ receptors/enzymes at 10 µM .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding site interactions .
  • Machine learning : Train models on public bioactivity data (ChEMBL) to predict off-target liabilities .

Methodological Notes for Data Contradictions

  • Reproducibility : Document batch-to-batch variability (e.g., residual solvents quantified via GC-MS) .
  • Cross-validation : Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm key findings .
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and internal studies to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.